2-Methacryloxyethyl D-glucopyranoside

説明

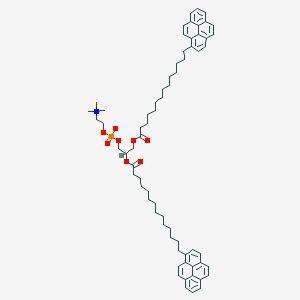

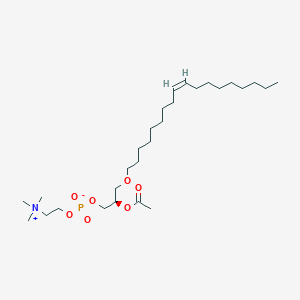

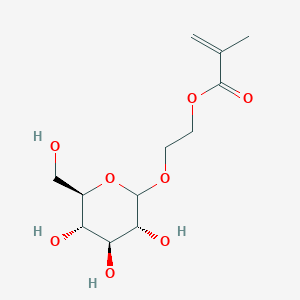

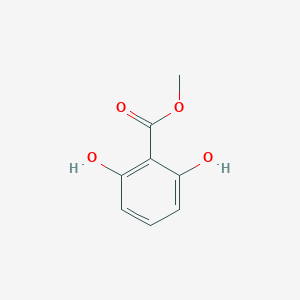

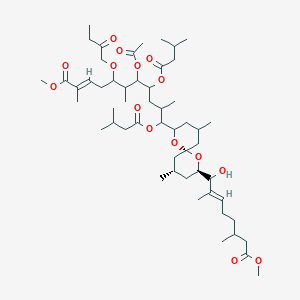

“2-Methacryloxyethyl D-glucopyranoside” is a chemical compound with the molecular formula C12H20O8 . It is also known by other names such as GEMA and 2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl 2-methylprop-2-enoate . It has a molecular weight of 292.28 g/mol .

Synthesis Analysis

While specific synthesis methods for “2-Methacryloxyethyl D-glucopyranoside” were not found in the search results, a related compound, Methyl α-D-glucopyranoside and its seven acylated derivatives, have been synthesized, purified, and characterized by physicochemical, elemental, and spectroscopic methods .

Molecular Structure Analysis

The IUPAC name for “2-Methacryloxyethyl D-glucopyranoside” is 2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl 2-methylprop-2-enoate . The InChI and SMILES strings provide a textual representation of the compound’s structure .

Physical And Chemical Properties Analysis

“2-Methacryloxyethyl D-glucopyranoside” has a molecular weight of 292.28 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 8 . It also has a Rotatable Bond Count of 7 .

科学的研究の応用

Surface Modification

GEMA is widely used in the modification of material surfaces . The compound’s ability to form a stable bond with various surfaces makes it an excellent choice for surface modification applications. This can be particularly useful in fields such as materials science and engineering, where the properties of a material’s surface can significantly impact its overall performance.

Coating Creation

Another major application of GEMA is in the creation of coatings . The compound’s water-soluble nature and its ability to form a stable, uniform layer make it an ideal choice for coating applications. This can be particularly beneficial in industries such as electronics, where protective coatings can help improve the lifespan and performance of various components.

Emulsion and Suspension Stabilization

GEMA is also used to stabilize emulsions and suspensions . Its ability to interact with both the dispersed phase and the continuous phase of an emulsion or suspension makes it an effective stabilizing agent. This property is widely utilized in industries such as food and beverage, pharmaceuticals, and cosmetics.

Anticoagulant in Clinical Studies

2-Methacryloxyethyl D-glucopyranoside has been shown to inhibit the activation of coagulation by inhibiting the activity of clotting factors . It has been used in clinical studies as an anticoagulant .

Monomer for Hydrogels in Drug Delivery

GEMA is used as a monomer for hydrogels in drug delivery . The hydrogels made from GEMA can encapsulate drugs and release them in a controlled manner. This property is particularly useful in the pharmaceutical industry, where controlled drug delivery can significantly improve the efficacy of various treatments.

Pharmaceutical Testing

GEMA is used in pharmaceutical testing . It serves as a high-quality reference standard for accurate results . This is crucial in ensuring the safety and efficacy of pharmaceutical products.

作用機序

Target of Action

2-Methacryloxyethyl D-glucopyranoside (GEMA) is a synthetic polymer that has been shown to inhibit the activation of coagulation by inhibiting the activity of clotting factors . This suggests that the primary targets of GEMA are the clotting factors in the blood coagulation cascade.

Mode of Action

It is known that gema interacts with clotting factors, inhibiting their activity and thereby preventing the activation of coagulation . This interaction likely involves the formation of a complex between GEMA and the clotting factors, which prevents the latter from initiating the coagulation cascade.

Biochemical Pathways

GEMA affects the blood coagulation cascade, a complex biochemical pathway that leads to the formation of a blood clot. By inhibiting the activity of clotting factors, GEMA disrupts this pathway, preventing the formation of a clot . The downstream effects of this action include a reduction in blood clotting, which can be beneficial in conditions where excessive clotting is a problem.

Result of Action

The primary result of GEMA’s action is a reduction in blood clotting. This can be beneficial in conditions where excessive clotting is a problem, such as in certain cardiovascular diseases . .

Safety and Hazards

将来の方向性

While specific future directions for “2-Methacryloxyethyl D-glucopyranoside” were not found in the search results, related compounds such as Methyl α-D-glucopyranoside and its derivatives have been used to develop antibacterial and antifungal drugs . This suggests potential future directions in therapeutic and drug development purposes .

特性

IUPAC Name |

2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O8/c1-6(2)11(17)18-3-4-19-12-10(16)9(15)8(14)7(5-13)20-12/h7-10,12-16H,1,3-5H2,2H3/t7-,8-,9+,10-,12?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUQRLZZWFINMDP-BGNLRFAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)C(=O)OCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30927559 | |

| Record name | 2-(Hexopyranosyloxy)ethyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30927559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methacryloxyethyl D-glucopyranoside | |

CAS RN |

132153-84-5 | |

| Record name | 2-(Hexopyranosyloxy)ethyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30927559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B161400.png)

![5-[(1S)-1-[(1R,3Ar,4R,7R)-7-(2-hydroxypropan-2-yl)-1,4-dimethyl-3,3a,4,5,6,7-hexahydro-2H-azulen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B161428.png)